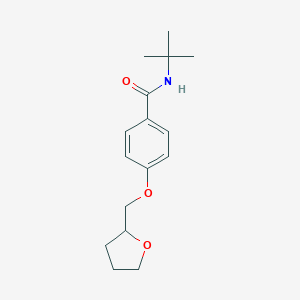
N-(tert-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, commonly known as THFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THFA is a white crystalline powder that is soluble in water and organic solvents. It is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of THFA is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. THFA has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids. It has also been shown to bind to specific receptors in the brain, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
THFA has been shown to have various biochemical and physiological effects. In vitro studies have shown that THFA inhibits the growth of various cancer cell lines and fungal strains. It has also been shown to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THFA has several advantages for use in lab experiments. It is readily available and easy to synthesize. It is also stable under normal lab conditions and can be stored for extended periods without significant degradation. However, THFA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on THFA. One area of interest is the development of THFA derivatives with improved pharmacological properties. Another area of interest is the study of THFA-based materials for various applications, such as drug delivery and sensing. Additionally, further studies are needed to fully understand the mechanism of action of THFA and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of THFA involves the reaction between 4-hydroxybenzaldehyde and tert-butylamine in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction mixture is then refluxed in tetrahydrofuran to yield THFA. The purity of the compound is confirmed using analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
THFA has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, THFA has been shown to have antifungal and antitumor activities. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease.
In drug discovery, THFA has been used as a scaffold for the development of novel compounds with improved pharmacological properties. THFA derivatives have been synthesized and tested for their activity against various diseases, including cancer, diabetes, and inflammation.
In materials science, THFA has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles. THFA-based materials have been studied for their potential applications in drug delivery, catalysis, and sensing.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
N-tert-butyl-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)17-15(18)12-6-8-13(9-7-12)20-11-14-5-4-10-19-14/h6-9,14H,4-5,10-11H2,1-3H3,(H,17,18) |
Clave InChI |
FOTZYIZUFUHESJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC2CCCO2 |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250337.png)






![3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B250354.png)
![4-{5-[(5-(4-chlorophenyl)-6-(isopropoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B250357.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B250360.png)



![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B250367.png)
